(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
Description
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a benzothiazole-derived compound featuring a unique Z-configuration at the imine bond, an allyl substituent at position 3, a sulfamoyl group at position 6, and a 2-nitrobenzamide moiety. This structural arrangement confers distinct electronic and steric properties, making it a candidate for pharmacological exploration, particularly in enzyme inhibition or targeted therapies.
Properties
IUPAC Name |
2-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S2/c1-2-9-20-14-8-7-11(28(18,25)26)10-15(14)27-17(20)19-16(22)12-5-3-4-6-13(12)21(23)24/h2-8,10H,1,9H2,(H2,18,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKNYAYIWRJSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the benzo[d]thiazole core through a cyclization reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone. The introduction of the allyl group can be achieved via an alkylation reaction using allyl bromide. The sulfonamide group is introduced through a sulfonation reaction with chlorosulfonic acid, followed by amination. The final step involves the condensation of the resulting intermediate with 2-nitrobenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as an anticancer and antibacterial agent. Its ability to inhibit the growth of cancer cells and bacteria makes it a promising candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has shown promising results in preclinical studies as a potential treatment for various cancers and bacterial infections .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as antimicrobial coatings and advanced polymers .
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit key enzymes involved in cell proliferation and survival, leading to cell death. In cancer cells, it targets enzymes involved in DNA replication and repair, thereby inducing apoptosis. In bacteria, it disrupts cell wall synthesis and protein production, leading to bacterial cell death .
Comparison with Similar Compounds
Research Implications
The target compound’s sulfamoyl and nitrobenzamide groups position it as a hybrid between enzyme inhibitors () and conformationally selective agonists (). Future studies should prioritize:
Physicochemical Profiling : Determination of pKa, solubility, and thermal stability.
Biological Screening : Evaluation against enzymes (e.g., kinases, proteases) and immune targets (e.g., STING).
Synthetic Optimization : Improving yields via catalysts or greener solvents, as seen in .
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 419.5 g/mol. The compound features a thiazole ring, an allyl group, and a sulfonamide moiety, which are critical for its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| Key Functional Groups | Thiazole ring, sulfonamide, allyl group |
The biological activity of this compound is attributed to its interaction with specific biological targets:
Antibacterial Activity : The sulfonamide group is known for its antibacterial properties. It inhibits bacterial growth by interfering with folate synthesis, essential for DNA synthesis and cell division. Similar compounds have shown efficacy against various bacterial strains, including resistant ones.
Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function. This mechanism is common among many anticancer agents that target cellular metabolism and survival pathways.
Research Findings
Several studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound.
- Antibacterial Studies : A study reported that sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure suggests it may follow similar mechanisms of action as other sulfonamides.
- Anticancer Activity : Research on related thiazole derivatives indicated that they could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. These findings suggest that this compound may also have similar effects .
- Fungal Inhibition : Some derivatives in the same class have shown antifungal properties by disrupting cell membrane integrity or inhibiting ergosterol biosynthesis, which could be relevant for this compound as well.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting potential as a therapeutic agent.
Case Study 2: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed significant reduction in cell viability at higher concentrations, with evidence of apoptosis confirmed through flow cytometry analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
